(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXLBNYXAZAXCG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Scheme:
-
Primary Amine Alkylation :
-
N-Methylation :
Key Findings :
-
Yields for the alkylation step range from 65–78%, while methylation efficiency depends on reaction time and base selection (NaH > KCO).
-
Polar aprotic solvents like DMF enhance reactivity but may require rigorous purification to remove residual solvents.
Reductive Amination Approach
An alternative route employs reductive amination to introduce both the benzyl and methyl groups in a stereocontrolled manner. This method uses (S)-2-ketopropionamide as a starting material, reacting it with 3,4-dichlorobenzylamine followed by sodium cyanoborohydride (NaBHCN) to reduce the imine intermediate.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBHCN | 72 | 98.5 |
| Solvent | MeOH/THF (1:1) | 68 | 97.2 |
| Temperature | 25°C | 72 | 98.5 |
| Reaction Time | 12 h | 72 | 98.5 |
Advantages :
-
Avoids harsh alkylation conditions, preserving stereochemical integrity.
-
Enables one-pot synthesis by combining benzylamine and methylamine sources.
Chiral Resolution of Racemic Mixtures
For industrial-scale production, resolution of racemic intermediates using chiral auxiliaries or chromatography is critical. A patented method isolates the (S)-enantiomer via diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid, achieving >99% enantiomeric excess (ee).
Process Details:
-
Racemic N-(3,4-dichloro-benzyl)-N-methyl-propionamide is treated with (−)-dibenzoyl-L-tartaric acid in ethanol.
-
The (S)-enantiomer selectively crystallizes, while the (R)-form remains in solution.
-
Recrystallization from ethyl acetate yields optically pure product.
Challenges :
-
Scalability limitations due to high solvent consumption.
-
Losses during crystallization reduce overall yield to 50–60%.
Solid-Phase Synthesis for High-Throughput Screening
Recent advances utilize resin-bound intermediates for rapid library generation. Wang resin-functionalized propionamide undergoes iterative benzylation and methylation steps, followed by cleavage with trifluoroacetic acid (TFA).
Protocol Summary:
-
Resin Loading : (S)-2-Fmoc-aminopropionic acid attached to Wang resin.
-
Benzylation : 3,4-Dichlorobenzyl bromide, DIEA, DMF, 24 h.
-
Methylation : Methyl triflate, DIPEA, DCM, 12 h.
-
Cleavage : 95% TFA, 2 h.
Performance Metrics :
-
Average Yield: 85% per step.
-
Purity: >95% (HPLC).
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored to reduce environmental impact. Ball milling (S)-2-aminopropionamide, 3,4-dichlorobenzyl chloride, and methyl carbonate with KCO as a base achieves 70% yield in 4 h .
Analyse Chemischer Reaktionen
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents on the benzyl ring.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One of the most significant applications of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide is its role as a structural analog to lacosamide, a drug approved for the treatment of partial-onset seizures. Research indicates that compounds with similar structures exhibit notable anticonvulsant activities. For instance, studies have shown that modifications at the 4′ position of the N-benzyl group can enhance anticonvulsant efficacy compared to their 3′-substituted counterparts .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the configuration and substituents on the benzyl group significantly influence the anticonvulsant activity. The D-amino acid configuration has been identified as crucial for the efficacy of these compounds. In various animal models, particularly the maximal electroshock (MES) test, compounds structurally related to this compound demonstrated seizure protection comparable to established antiepileptic drugs like phenytoin and phenobarbital .
Case Studies
- Lacosamide Analog Studies : Research conducted by various institutions has synthesized over 250 derivatives based on the lacosamide structure. These studies evaluated their anticonvulsant activities in vivo, focusing on their protective indices and toxicity profiles. The findings indicated that certain derivatives exhibited enhanced activity and safety profiles, suggesting that this compound and its analogs could serve as promising candidates for further development .
- Target Identification : Recent investigations have employed affinity bait and chemical reporter strategies to identify binding targets associated with lacosamide-like compounds. One study utilized this compound analogs to selectively capture proteins involved in seizure modulation, thereby elucidating potential pathways for therapeutic intervention in epilepsy .
Pharmacological Profiles
The pharmacological evaluation of this compound highlights its unique mechanism of action compared to other antiepileptic drugs. It has been observed that this compound may prevent seizure spread through distinct pathways not targeted by traditional medications. This characteristic could lead to new treatment strategies for patients who are refractory to current therapies .
Summary Table of Anticonvulsant Activities
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Lacosamide | 4.5 | 27 | 6.0 |
| Phenytoin | 9.5 | >100 | >10 |
| Phenobarbital | 22 | 69 | 3.1 |
| (S)-2-Amino... | TBD | TBD | TBD |
Wirkmechanismus
The mechanism by which (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: N-Alkyl Substitution Variants
Compound A: (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide
- Molecular formula : C₁₃H₁₈Cl₂N₂O
- Molecular weight : 289.20 g/mol
- Key difference : N-ethyl group replaces N-methyl.
- Impact: Increased lipophilicity (logP) due to the ethyl chain. Potential for altered metabolic stability, as bulkier alkyl groups may resist enzymatic degradation .
Comparison :
| Property | Target Compound (N-methyl) | N-ethyl Analog |
|---|---|---|
| Molecular Weight | 275.17 | 289.20 |
| Lipophilicity (Predicted) | Moderate | Higher |
| Steric Hindrance | Lower | Higher |
Functional Analogs: Dichlorophenyl-Containing Amides
Compound B : N-(3,4-dichlorophenyl) propanamide (Propanil)
Comparison :
| Property | Target Compound | Propanil |
|---|---|---|
| Aromatic Substitution | 3,4-dichlorobenzyl | 3,4-dichlorophenyl |
| Functional Groups | Amino, N-methyl | None |
| Bioactivity | Undisclosed (research use) | Herbicidal |
Electrophilic Substituent Analogs
Compound C: 2-Amino-N-(2,2,2-trifluoroethyl) acetamide
Comparison :
| Property | Target Compound | Trifluoroethyl Analog |
|---|---|---|
| Electron Effects | Moderate (Cl substituents) | Strong (CF₃ group) |
| Molecular Complexity | High (chiral, dichlorobenzyl) | Low |
The trifluoroethyl group in Compound C enhances electrophilicity, whereas the dichlorobenzyl group in the target compound balances steric bulk with moderate electronic modulation.
Amides with Directing Groups
Compound D : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Comparison :
| Property | Target Compound | Compound D |
|---|---|---|
| Functional Groups | Dichlorobenzyl, N-methyl | Hydroxy, dimethyl |
| Role in Reactions | Undisclosed | Directing group |
The target compound lacks directing groups but may leverage its dichlorobenzyl substituent for hydrophobic interactions in biological or catalytic contexts.
Biologische Aktivität
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, which has been the subject of various studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14Cl2N2O, with a molecular weight of 261.15 g/mol. The compound includes an amino group, a dichlorobenzyl moiety, and a propionamide backbone. These structural elements are crucial for its biological interactions and potential therapeutic effects.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that the compound may modulate protein-protein interactions (PPIs), which are critical in numerous cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound could exhibit similar effects.
1. Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, studies have demonstrated that derivatives of propionamide can inhibit bacterial growth effectively. The specific activity of this compound against various bacterial strains is an area of ongoing investigation.
2. Protein-Protein Interaction Inhibition
Recent studies have focused on the inhibition of PPIs in signaling pathways such as STAT3. Compounds similar to this compound have shown promising results in inhibiting these interactions, which could be leveraged for therapeutic purposes in diseases like cancer where STAT3 is often dysregulated .
3. Structure-Activity Relationship (SAR)
The SAR for this compound indicates that modifications to the dichlorobenzyl moiety can significantly affect its biological activity. For example, altering the position or type of substituents on the benzyl ring can enhance or diminish its inhibitory effects on target proteins .
Case Study 1: Inhibition of STAT3
In a recent study evaluating various compounds for their ability to inhibit STAT3, this compound was tested alongside other derivatives. The results indicated that it exhibited moderate inhibitory activity with an IC50 value comparable to other known inhibitors . This finding underscores its potential as a therapeutic agent targeting oncogenic pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR to confirm the stereochemistry and substituent positions (e.g., distinguishing N-methyl and benzyl groups) .
- IR spectroscopy to identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and amine N–H vibrations .
- HPLC or UPLC with chiral columns to verify enantiomeric purity, as racemization may occur during synthesis .
- Elemental analysis (CHN) to validate empirical composition and rule out impurities .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like N-methylation over-reactions?
- Methodological Answer :
- Employ controlled stoichiometry of methylating agents (e.g., methyl iodide) under inert atmospheres to prevent over-alkylation .
- Use protecting groups (e.g., Boc for amines) during benzylation steps to avoid side reactions at the amino group .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- Density Functional Theory (DFT) to model electronic properties and hydrogen-bonding potential .
- Molecular Dynamics (MD) simulations to assess solubility in solvents like DMSO or aqueous buffers .
- QSAR models trained on structurally similar dichlorobenzyl derivatives to estimate logP and bioavailability .
Advanced Research Questions
Q. How does the stereochemistry of the (S)-configured amino group influence receptor binding in pharmacological studies?
- Methodological Answer :
- Conduct docking studies with target receptors (e.g., opioid or enzyme targets) using software like AutoDock Vina to compare binding affinities of (S) vs. (R) enantiomers .
- Validate computationally predicted interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Synthesize and test enantiomer pairs in in vitro assays (e.g., cAMP inhibition for GPCR targets) to correlate stereochemistry with activity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR signals)?
- Methodological Answer :
- Variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from static structural anomalies .
- 2D NMR (COSY, HSQC) to assign overlapping proton environments and confirm connectivity .
- Cross-validate with X-ray crystallography if crystalline derivatives can be obtained, as seen in analogous tetrahydroquinoline-amide complexes .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?
- Methodological Answer :
- Perform accelerated stability studies by incubating samples at 40°C/75% RH and analyzing degradation products via LC-MS .
- Use pH-rate profiling (pH 1–13 buffers) to identify hydrolysis-prone sites (e.g., amide bonds) and optimize formulation buffers .
- Store lyophilized samples under argon at -20°C to prevent oxidation of the dichlorobenzyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molar conductivity values?
- Methodological Answer :
- Re-evaluate solvent effects (e.g., ion-pairing in non-polar solvents) using conductometric titration .
- Confirm the compound’s electrolytic nature via ion chromatography to detect counterions (e.g., Cl⁻ in [CrL(H₂O)₂Cl]Cl complexes) .
- Compare with structurally related compounds (e.g., N-methyl-propionamide derivatives) to identify outliers in conductivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
